molecular formula C6H9NS B2368611 (1-Isothiocyanatoethyl)cyclopropane CAS No. 1153366-73-4

(1-Isothiocyanatoethyl)cyclopropane

Cat. No.: B2368611
CAS No.: 1153366-73-4
M. Wt: 127.21
InChI Key: NEMNTRVXFPBRSJ-UHFFFAOYSA-N
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Description

(1-Isothiocyanatoethyl)cyclopropane: is a chemical compound with the molecular formula C6H9NS and a molecular weight of 127.21 g/mol . It is characterized by the presence of an isothiocyanate group attached to an ethyl group, which is further connected to a cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isothiocyanatoethyl)cyclopropane typically involves the reaction of cyclopropane derivatives with isothiocyanate precursors. One common method includes the reaction of cyclopropylmethylamine with thiophosgene under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction parameters, including temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: (1-Isothiocyanatoethyl)cyclopropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: (1-Isothiocyanatoethyl)cyclopropane is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. The isothiocyanate group can form covalent bonds with amino acids, making it a valuable tool for probing protein structures.

Medicine: Potential therapeutic applications include the development of novel drugs. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes.

Comparison with Similar Compounds

    (1-Isothiocyanatoethyl)benzene: Similar to (1-Isothiocyanatoethyl)cyclopropane, but with a benzene ring instead of a cyclopropane ring.

    (1-Isothiocyanatoethyl)cyclohexane: Contains a cyclohexane ring instead of a cyclopropane ring.

Uniqueness: this compound is unique due to its cyclopropane ring, which imparts distinct chemical properties. The ring strain in cyclopropane makes it more reactive compared to larger ring systems, allowing for unique chemical transformations .

Properties

IUPAC Name

1-isothiocyanatoethylcyclopropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5(7-4-8)6-2-3-6/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMNTRVXFPBRSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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